molecular formula C18H17N3O2 B3865377 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline

Cat. No.: B3865377
M. Wt: 307.3 g/mol
InChI Key: NHKYIFKGRDJNOQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a quinoline ring system attached to a hydrazone moiety, which is further substituted with a 2,3-dimethoxybenzylidene group

Preparation Methods

The synthesis of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-hydrazinylquinoline. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product.

Chemical Reactions Analysis

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles, leading to the formation of various substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the quinoline ring system can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline include other hydrazones and quinoline derivatives. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-16-9-5-7-14(18(16)23-2)12-19-21-17-11-10-13-6-3-4-8-15(13)20-17/h3-12H,1-2H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKYIFKGRDJNOQ-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline
Reactant of Route 2
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline
Reactant of Route 3
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline
Reactant of Route 4
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline
Reactant of Route 5
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.